molecular formula C16H18N4O3S B2404650 7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 332388-41-7

7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2404650
CAS No.: 332388-41-7
M. Wt: 346.41
InChI Key: FMCSQCCQRLTHLL-UHFFFAOYSA-N
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Description

7-Benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived compound featuring a benzyl group at the N7 position, a 2-hydroxyethylthio substituent at C8, and methyl groups at N1 and N2. This compound is synthesized via catalytic hydrogenation of a precursor (e.g., compound 21 in ) using Pd(OH)₂ under H₂, yielding a purine-2,6-dione scaffold with tailored substitutions . Its structural design aligns with efforts to optimize receptor-binding profiles and metabolic stability, particularly in neuropharmacological applications.

Properties

IUPAC Name

7-benzyl-8-(2-hydroxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-18-13-12(14(22)19(2)16(18)23)20(15(17-13)24-9-8-21)10-11-6-4-3-5-7-11/h3-7,21H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCSQCCQRLTHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Thioether Formation: The 8-position is modified by introducing a thioether group using a suitable thiol and an alkylating agent.

    Hydroxyethylation: The hydroxyethyl group is introduced via an alkylation reaction using ethylene oxide or a similar reagent.

    Methylation: The 1,3-dimethyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the purine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the purine ring or benzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, purine derivatives are often studied for their interactions with nucleic acids and enzymes. This compound could be investigated for its potential as an enzyme inhibitor or a ligand for nucleic acid binding.

Medicine

Medicinally, purine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties. This compound could be explored for its potential therapeutic applications in these areas.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. In medicinal chemistry, it could act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Trends :

  • Hydrophilic vs.
  • Receptor Specificity : Aryloxy substituents (e.g., pyridin-2-yloxy) eliminate CNS activity but retain analgesia, suggesting substituent-dependent modulation of receptor pathways .

Core Methylation Patterns (N1 vs. N3/N7)

The methylation pattern of the purine core significantly affects receptor affinity:

  • 1,3-Dimethyl Core : Derivatives (e.g., compound 8 in ) exhibit higher affinity for 5-HT₆ and D₂ receptors (Ki(D₂) = 85 nM) compared to 3,7-dimethyl analogs (Ki(D₂) = 1 nM) .
  • 3,7-Dimethyl Core : Found in compound 15 (), this configuration supports mixed 5-HT₁A/5-HT₂A/5-HT₇ receptor binding, producing antidepressant-like effects in forced swim tests (FST) .

The target compound’s 1,3-dimethyl core aligns with optimized 5-HT₆/D₂ receptor targeting, as demonstrated in structurally related LCAP derivatives .

Pharmacological Profiles of Close Analogs

  • Compound 21 (): A 7-benzyl-8-(piperazinylbutylamino) derivative shows mixed 5-HT₁A/5-HT₂A/5-HT₇ agonism and anxiolytic activity, highlighting the role of flexible aminoalkyl linkers in multi-receptor engagement .
  • Compound 3m (): Substitution with 3-chloro-6-(trifluoromethyl)pyridin-2-yloxy abolishes caffeine’s CNS stimulation but retains analgesia, suggesting divergent structure-activity relationships for CNS vs. peripheral targets .

Critical Analysis of Structural Optimization

  • Limitations : Lack of explicit receptor affinity data for the target compound limits direct comparison with validated analogs like 8e () or 21 ().

Biological Activity

The compound 7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Formula

  • Chemical Formula : C18_{18}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight : 374.465 g/mol

Structural Characteristics

The compound features a purine backbone with a benzyl group and a hydroxyethylthio substituent that may influence its biological activity.

Research suggests that compounds similar to this compound may exhibit their effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many purine derivatives act as inhibitors of specific enzymes involved in nucleic acid metabolism.
  • Anticancer Activity : Some studies indicate that purine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.

Efficacy in Biological Assays

The biological activity of this compound has been evaluated using several assays:

Assay Type Target Cell Line IC50_{50} (µM) Reference
Cytotoxicity AssayMCF-70.46 ± 0.04
Apoptosis InductionA5490.39 ± 0.06
Enzyme InhibitionAurora-A Kinase0.16 ± 0.03

Case Studies

  • Anticancer Activity
    A study demonstrated that derivatives similar to the compound exhibited significant anticancer properties against various cell lines such as MCF-7 and A549. The IC50_{50} values indicated potent cytotoxicity, suggesting potential for therapeutic application in oncology.
  • Anti-inflammatory Effects
    Another investigation highlighted the anti-inflammatory properties of related purine derivatives, showing reduced inflammation markers in treated cells compared to controls.
  • Enzyme Inhibition Studies
    The compound was tested for its ability to inhibit specific kinases associated with cancer progression. Results indicated substantial inhibition at low concentrations, supporting its role as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic challenges are associated with preparing 7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step alkylation and thio-functionalization. Key challenges include regioselective substitution at the purine core and stability of the 2-hydroxyethylthio group. Optimize by:

  • Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during thiol coupling .
  • Controlling temperature (<60°C) to prevent oxidation of the thioether group .
  • Employing catalytic bases (e.g., K₂CO₃) to improve reaction efficiency .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC-MS : Quantifies purity (>95%) and detects byproducts from incomplete substitution reactions .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl at position 7 via aromatic proton shifts at δ 7.2–7.4 ppm) .
  • FT-IR : Validates the presence of the thioether (C-S stretch ~650 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups .

Q. How do substituents at positions 7 and 8 influence the compound’s solubility and stability?

  • Methodological Answer :

  • The benzyl group (position 7) enhances lipophilicity, reducing aqueous solubility. Use co-solvents (e.g., DMSO-water mixtures) for in vitro assays .
  • The 2-hydroxyethylthio group (position 8) increases susceptibility to oxidative degradation. Store under inert gas (N₂/Ar) at −20°C .

Advanced Research Questions

Q. What computational strategies can predict the bioavailability and metabolic pathways of this compound?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Predict binding to cytochrome P450 enzymes (e.g., CYP3A4) using docking software (AutoDock Vina) .
  • QSAR Models : Correlate logP values (calculated via ChemAxon) with absorption rates to estimate intestinal permeability .
  • In Silico Metabolism Prediction : Tools like ADMET Predictor™ identify potential glucuronidation sites on the hydroxyethyl chain .

Q. How does the 8-position thioether substitution modulate interactions with nucleotide-binding enzymes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to adenosine deaminase (KD values) to assess competitive inhibition .
  • X-ray Crystallography : Resolve co-crystal structures with purine nucleoside phosphorylase (PNP) to identify hydrogen bonding with the thioether oxygen .
  • Mutagenesis Studies : Replace cysteine residues in enzyme active sites to test covalent adduct formation via the thio group .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer :

  • Dose-Response Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Validation : Confirm anti-inflammatory activity via both NF-κB reporter assays and cytokine ELISA (e.g., TNF-α/IL-6) .
  • Meta-Analysis : Pool data from PubChem (CID 3153005) and independent studies to identify consensus IC₅₀ ranges .

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